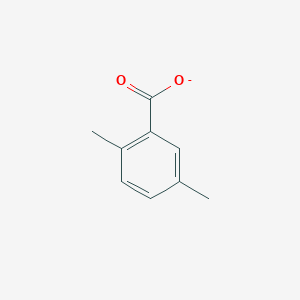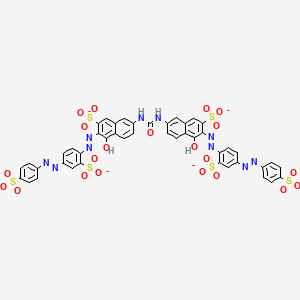![molecular formula C25H28N2O5S B1239407 2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a member of 1,3-oxazoles.
Scientific Research Applications
Affinity and Activity Relationships in 5-HT7 Receptor Agents
- This compound has been studied for its affinity and activity concerning the 5-HT7 receptor, exploring the role of substituents on receptor affinity and intrinsic activity. Lipophilic substituents led to high-affinity agonists, whereas specific other substituents resulted in antagonistic activity. This research provides insight into the design of selective agents for this receptor (Leopoldo et al., 2007).
Synthesis and Chemical Transformations
- Studies have focused on the synthesis of various analogs of this compound and their potential biological applications. For example, research into the synthesis of Nolomirole, a derivative of this chemical, shows intricate processes involving reductocondensation and cyclization, demonstrating the compound's versatility in chemical transformations (Mealy et al., 2001).
Anticancer Activity
- Research has explored the anticancer properties of derivatives of this compound. For instance, oxadiazole-based derivatives have shown potential as Akt and FAK inhibitors, suggesting the compound's utility in cancer treatment. These derivatives have demonstrated significant effects on apoptosis and mitochondrial membrane potential in cancer cell lines (Altıntop et al., 2018).
Anti-HIV Activity
- Compounds derived from this chemical have been synthesized and evaluated for their anti-HIV activity. Certain derivatives have shown potent inhibitory effects against HIV-1, highlighting the potential of these compounds in developing antiviral agents (Hamad et al., 2010).
Synthesis of Analogous Compounds
- The compound has also been used in the synthesis of analogous structures with varied biological applications. For example, research into the synthesis of erythrinanes demonstrates the compound's flexibility in generating diverse molecular structures, which could be pivotal in pharmacological research (Chikaoka et al., 2003).
Receptor Binding and Activity Studies
- Studies have been conducted on the compound's analogs to understand their binding and activity at various receptors like the sigma(1) receptor. These studies help in identifying potential therapeutic agents targeting specific receptors (Berardi et al., 2005).
Properties
Molecular Formula |
C25H28N2O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-16-21(27-25(32-16)18-11-12-22(30-2)23(13-18)31-3)14-33(29)15-24(28)26-20-10-6-8-17-7-4-5-9-19(17)20/h4-5,7,9,11-13,20H,6,8,10,14-15H2,1-3H3,(H,26,28) |
InChI Key |
BUYHNGPKNHGENZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)NC3CCCC4=CC=CC=C34 |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)NC3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



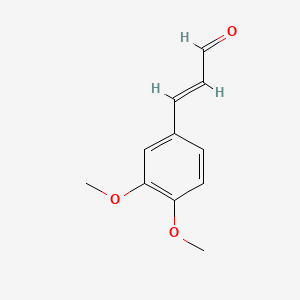
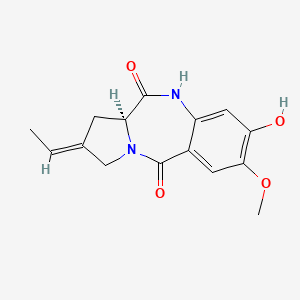
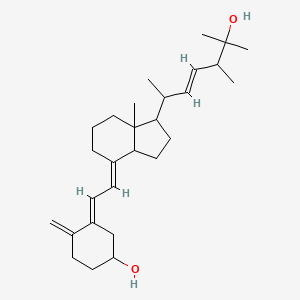
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)
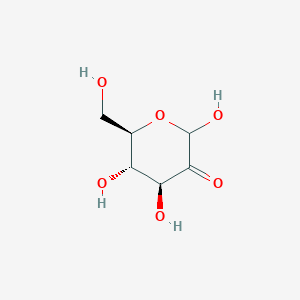
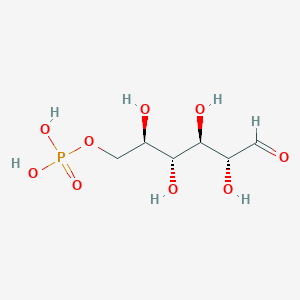

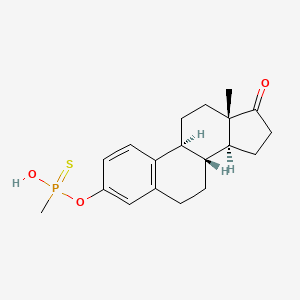
![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)
